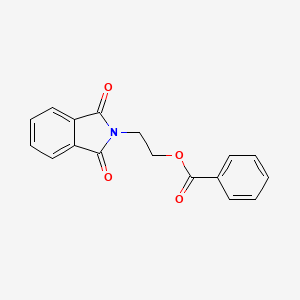

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

Description

Structural Classification and Chemical Archetype within Heterocyclic and Ester Chemistry

From a structural standpoint, 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000) is a bifunctional organic compound. It can be deconstructed into three primary components: the phthalimide (B116566) head, the benzoate tail, and an ethyl linker connecting them.

Phthalimide Moiety : The 2-(1,3-Dioxoisoindolin-2-yl) portion of the name refers to the phthalimide group. Phthalimide, with the chemical formula C₆H₄(CO)₂NH, is the imide derivative of phthalic anhydride (B1165640). wikipedia.org In this specific compound, the nitrogen atom of the imide is substituted, making it a member of the N-substituted phthalimide class. This group is a cornerstone in organic synthesis, most famously as a masked form of a primary amine. wikipedia.org The phthalimide structure is a bicyclic, non-aromatic heterocyclic compound, specifically an isoindole-1,3-dione. rsc.orgresearchgate.net

Benzoate Ester Moiety : The benzoate part of the name indicates the presence of an ester derived from benzoic acid. Esters are characterized by a carbonyl group adjacent to an ether linkage. Benzoate esters are widely utilized as intermediates in organic synthesis and are found in numerous natural and synthetic compounds. researchgate.netnih.gov

Ethyl Linker : A two-carbon ethyl chain (-CH₂CH₂-) serves as the bridge connecting the nitrogen atom of the phthalimide ring to the oxygen atom of the benzoate ester.

This molecular architecture positions 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate as an archetypal molecule that integrates a key heterocyclic protecting group with a stable ester functionality. This combination allows for selective chemical transformations at different sites of the molecule.

Table 1: Structural and Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₄ |

| IUPAC Name | 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate |

| Functional Groups | Phthalimide (Heterocyclic Imide), Benzoate (Ester) |

| Structural Class | N-substituted Phthalimide, Benzoate Ester |

Historical Development of Phthalimide and Benzoate Ester Synthesis Methodologies

The synthesis of a molecule like 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate relies on foundational reactions in organic chemistry developed in the late 19th and early 20th centuries. The methodologies for creating the phthalimide and benzoate ester linkages have become textbook examples of N-alkylation and esterification, respectively.

Phthalimide Synthesis: The primary historical method for the synthesis of N-substituted phthalimides is the Gabriel Synthesis , first described by German chemist Siegmund Gabriel in 1887. rsc.orgwikipedia.org This reaction transforms primary alkyl halides into primary amines using potassium phthalimide. byjus.com The process involves two main steps:

N-Alkylation : The phthalimide anion, typically prepared by reacting phthalimide with a base like potassium hydroxide (B78521), acts as a nucleophile. byjus.comorganicchemistrytutor.com It attacks a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. organicchemistrytutor.comnrochemistry.com

Deprotection : The resulting N-alkylphthalimide is then cleaved to release the primary amine. This was traditionally done by acidic hydrolysis, but this method often resulted in low yields. byjus.comlibretexts.org A significant improvement was the Ing–Manske procedure , which uses hydrazine (B178648) (N₂H₄) for the cleavage under milder, neutral conditions. wikipedia.orgnrochemistry.com This method produces the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org

Benzoate Ester Synthesis: Two classical methods are paramount for the formation of benzoate esters:

Fischer Esterification : Developed in 1895, this method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. ucla.edu To synthesize a benzoate ester, benzoic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. ucla.edustudylib.net The reaction is reversible, and to drive the equilibrium toward the ester product, a large excess of the alcohol is often used as the solvent. studylib.nettcu.edu

Schotten-Baumann Reaction : First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction synthesizes esters from alcohols and acyl chlorides (or anhydrides) in the presence of a base. chemistry-reaction.comwikipedia.org For benzoate esters, an alcohol is treated with benzoyl chloride in a two-phase system consisting of water and an organic solvent. wikipedia.org An aqueous base, like sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. website-files.combyjus.com This method is particularly useful for alcohols that are sensitive to strong acids. chemistry-reaction.com

Table 2: Comparison of Historical Synthesis Methodologies

| Reaction | Functional Group Formed | Reactants | Conditions | Key Advantages |

|---|---|---|---|---|

| Gabriel Synthesis | N-Alkylphthalimide | Potassium Phthalimide + Alkyl Halide | Sₙ2 reaction, often in polar aprotic solvents (e.g., DMF) nrochemistry.com | Avoids over-alkylation common with ammonia (B1221849), providing clean primary amines. byjus.comlibretexts.org |

| Fischer Esterification | Ester | Carboxylic Acid + Alcohol | Strong acid catalyst (e.g., H₂SO₄), often with excess alcohol. ucla.edustudylib.net | Uses simple, readily available starting materials. |

| Schotten-Baumann Reaction | Ester | Acyl Chloride + Alcohol | Aqueous base (e.g., NaOH) in a two-phase system. wikipedia.org | Works under mild, basic conditions; suitable for acid-sensitive substrates. chemistry-reaction.com |

Contemporary Academic Research Significance and Scope of Investigation

In modern organic chemistry, 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate and structurally similar compounds are valued not as final products but as versatile intermediates. The significance of this compound lies in the orthogonal nature of its two main functional groups, which can be manipulated independently.

Role as a Protected Amino Alcohol Derivative : The molecule can be viewed as a doubly protected version of 2-aminoethanol. The phthalimide group protects the amine, while the benzoate group protects the alcohol. This allows chemists to perform reactions on other parts of a larger molecule without affecting the amino or hydroxyl functionalities, which can then be unmasked in a controlled sequence.

Building Block in Medicinal Chemistry : Phthalimide derivatives are a well-known class of organic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netnih.gov Similarly, benzoate esters are present in many pharmacologically active compounds. nih.gov Consequently, compounds like 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate serve as scaffolds or synthons for creating more complex drug candidates. For instance, the synthesis of a novel sulfondiimidoate, a class of compounds with potential medicinal applications, utilized 2-(2-hydroxyethyl)isoindoline-1,3-dione (a direct precursor to the title compound) as a key reactant. nih.gov

Applications in Polymer and Materials Science : The phthalimide moiety is used in the synthesis of high-performance polymers and dyes. rsc.org The robust nature of the phthalimide and benzoate groups makes them suitable for inclusion in materials that require thermal stability and specific electronic properties.

Recent research continues to explore new, more efficient methods for synthesizing phthalimides and esters, moving beyond the classical methods. This includes metal-catalyzed reactions, such as copper- or palladium-catalyzed cyclizations, and metal-free approaches under milder conditions. rsc.orgnih.govacs.org The investigation of compounds like 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate is often embedded within these broader synthetic efforts, where it may be used as a model substrate to test a new reaction's scope or as a key intermediate en route to a larger, more functionalized target.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15-13-8-4-5-9-14(13)16(20)18(15)10-11-22-17(21)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEJXUXPXPVWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Design for 2 1,3 Dioxoisoindolin 2 Yl Ethyl Benzoate

Classical Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000) is typically a two-step process. First, the isoindoline-1,3-dione ring system is constructed, followed by the esterification of an appended hydroxyl group.

Condensation Reactions for Isoindoline-1,3-dione Scaffold Formation

The formation of the isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) ring system, is a cornerstone of this synthesis. This is classically achieved through the condensation reaction of phthalic anhydride (B1165640) with a primary amine. In the context of synthesizing the precursor for our target molecule, 2-aminoethanol (ethanolamine) is the amine of choice.

The reaction proceeds by the nucleophilic attack of the amino group of 2-aminoethanol on one of the carbonyl carbons of phthalic anhydride. This initial attack leads to the opening of the anhydride ring to form an intermediate phthalamic acid, specifically 2-((2-hydroxyethyl)carbamoyl)benzoic acid. This intermediate can be isolated but is often converted in situ to the final phthalimide product. Upon heating, the carboxylic acid and the amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of N-(2-hydroxyethyl)phthalimide. sigmaaldrich.com

The reaction is frequently carried out in a high-boiling point solvent, such as glacial acetic acid, toluene, or N,N-dimethylformamide (DMF), to facilitate the dehydration step. sigmaaldrich.comgoogle.com The use of glacial acetic acid can also serve as a catalyst for the reaction. google.com The reaction progress can be monitored by the removal of water, for instance, by using a Dean-Stark apparatus when reacting in toluene.

| Reactants | Solvent | Conditions | Product | Yield (%) |

| Phthalic anhydride, 2-Aminoethanol | Glacial Acetic Acid | Reflux, 2 hours | N-(2-hydroxyethyl)phthalimide | 66.8–95.8 |

| Phthalic anhydride, 2-Aminoethanol hydrochloride | Heat, 150-155°C, 1 hour | N-(2-hydroxyethyl)phthalimide hydrochloride | 28 | |

| Phthalic anhydride, 2-Aminoethanol | Toluene | Reflux with p-TSA, 3 hours | N-(2-hydroxyethyl)phthalimide | 29-88 |

This table presents typical yields for the synthesis of N-substituted phthalimides from phthalic anhydride and primary amines under various classical conditions. The specific yield for N-(2-hydroxyethyl)phthalimide will fall within these ranges depending on the exact conditions employed.

Esterification Protocols for Benzoate Moiety Introduction

With the successful synthesis of N-(2-hydroxyethyl)phthalimide, the next crucial step is the introduction of the benzoate moiety through the esterification of the terminal hydroxyl group. Several classical esterification methods are applicable.

The Fischer-Speier esterification is a well-established method for forming esters from carboxylic acids and alcohols in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sci-hub.se In this case, N-(2-hydroxyethyl)phthalimide would be reacted with benzoic acid in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol or benzoic acid) can be used, or the water formed during the reaction can be removed, for example, by azeotropic distillation.

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of N-(2-hydroxyethyl)phthalimide then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the desired ester, 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate. researchgate.net

| Alcohol | Carboxylic Acid | Catalyst | Conditions | Product |

| N-(2-hydroxyethyl)phthalimide | Benzoic Acid | H₂SO₄ or p-TSA | Reflux with water removal | 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate |

This table outlines the general conditions for a Fischer esterification to synthesize the target compound.

The Steglich esterification offers a milder alternative to the Fischer esterification, which is particularly useful for substrates that may be sensitive to strong acidic conditions. google.comnih.gov This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.comnih.gov

In this procedure, benzoic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the hydroxyl group of N-(2-hydroxyethyl)phthalimide. The role of DMAP is to act as an acyl transfer agent, forming a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. google.com This method proceeds at room temperature and is generally high-yielding. A significant advantage is that it avoids the harsh conditions of acid-catalyzed esterification. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. google.com

| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Conditions |

| N-(2-hydroxyethyl)phthalimide | Benzoic Acid | DCC | DMAP | Dichloromethane or THF | Room Temperature |

This table describes the typical setup for a Steglich esterification for the synthesis of the target molecule.

Another viable approach is the reaction of N-(2-hydroxyethyl)phthalimide with a more reactive derivative of benzoic acid, such as benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid that is formed during the reaction. This method is often rapid and efficient.

Modern and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic methodologies aim to improve efficiency, reduce waste, and minimize energy consumption.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. nih.govorganic-chemistry.orgnih.govmissouri.edunih.gov The synthesis of N-substituted phthalimides, the core of the target molecule, is particularly amenable to microwave irradiation. nih.govorganic-chemistry.orgnih.govmissouri.edunih.gov

The reaction of phthalic anhydride with 2-aminoethanol can be significantly expedited under microwave irradiation, often reducing reaction times from hours to mere minutes. nih.govorganic-chemistry.orgnih.govmissouri.edunih.gov This enhancement is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave energy, leading to a dramatic increase in reaction rates. Solvent-free conditions or the use of high-boiling, polar solvents like DMF or ethylene (B1197577) glycol are common in microwave-assisted syntheses. In some cases, solid catalysts like montmorillonite (B579905) clay can be employed to further promote the reaction under microwave conditions. nih.gov

The esterification step can also potentially be accelerated by microwave heating, especially in the case of the Fischer esterification, where it can help to more rapidly remove the water byproduct and drive the reaction to completion.

| Reactants | Method | Solvent/Catalyst | Time | Yield (%) |

| Phthalic anhydride, Urea | Microwave | Solvent-free | 5 min | - |

| Phthalic anhydride, Aniline | Microwave | Solvent-free | 30 min | 96 |

| Phthalic anhydride, Various amines | Microwave | Acetic acid/Montmorillonite-KSF | Minutes | 5-12% increase over conventional |

| Phthalic anhydride, Aniline | Microwave | - | - | 80.21 |

| Phthalic anhydride, Sulphanilic acid | Microwave | - | - | 73.78 |

This table showcases the significant reduction in reaction time and often improved yields achieved in the synthesis of phthalimide derivatives using microwave irradiation compared to classical heating methods. Specific data for 2-aminoethanol would be expected to follow a similar trend.

Green Chemistry Principles in Compound Synthesis

In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce environmental impact and enhance efficiency. The synthesis of N-substituted phthalimides, a key structural component of the target molecule, has been a focus of such efforts. One notable approach involves the use of high-temperature, high-pressure solvent systems. For instance, the condensation of phthalic anhydride with primary amines can be effectively carried out in superheated water or mixtures of water and ethanol. These methods offer a cleaner alternative to traditional high-boiling point organic solvents, often leading to high yields and simplified purification processes.

Another key aspect of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for both phthalimide formation and esterification reactions. The direct heating of the reaction mixture by microwaves leads to rapid and uniform temperature distribution, which can enhance reaction rates and minimize side product formation. Furthermore, the development of solvent-free reaction conditions represents a significant advancement. For example, the reaction of phthalic anhydride with an appropriate amino alcohol can sometimes be achieved by simply heating the neat reactants, completely eliminating the need for a solvent and thus reducing waste.

Table 1: Comparison of Synthetic Methods for Phthalimide Formation

| Method | Solvent System | Energy Source | Key Advantages |

| Conventional | High-boiling organic solvents (e.g., DMF, Toluene) | Conventional heating | Established procedures |

| High-Temperature/Pressure | Water, Water/Ethanol | Conventional heating | Reduced use of organic solvents, cleaner reaction profiles |

| Microwave-Assisted | Various (including solvent-free) | Microwave irradiation | Rapid reaction times, improved yields |

| Solvent-Free | None | Conventional heating | Elimination of solvent waste |

Metal-Catalyzed Synthetic Routes for Phthalimide and Ester Formation

Transition metal catalysis offers a versatile and efficient platform for the construction of both the phthalimide ring system and the ethyl ester linkage present in 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate.

For the formation of the N-substituted phthalimide moiety, various metal catalysts have been employed. Palladium-catalyzed carbonylation reactions are a prominent example. These reactions can utilize ortho-dihaloarenes, an amine, and carbon monoxide to construct the phthalimide ring in a single step. Similarly, copper-catalyzed reactions have been developed for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines. libretexts.org These methods often proceed under milder conditions than traditional condensation reactions and can tolerate a wider range of functional groups. Nickel-catalyzed cross-coupling reactions have also been explored for the formation of the C-N bond in phthalimides.

The esterification to form the ethyl benzoate portion can also be facilitated by metal catalysts. While the classic Fischer esterification relies on strong acid catalysts, metal-based Lewis acids can offer milder and more selective alternatives. For instance, complexes of titanium, zirconium, and tin have been shown to catalyze the direct esterification of carboxylic acids with alcohols. These catalysts can activate the carboxylic acid towards nucleophilic attack by the alcohol, often under neutral or near-neutral conditions, which can be advantageous when sensitive functional groups are present in the molecule.

Table 2: Examples of Metal Catalysts in Phthalimide and Ester Synthesis

| Reaction Type | Metal Catalyst | Reactants |

| Phthalimide Synthesis | Palladium(II) complexes | o-dihaloarene, amine, CO |

| Phthalimide Synthesis | Copper(I) oxide nanoparticles | o-halobenzoic acid, amine |

| Esterification | Zirconium(IV) chloride | Benzoic acid, Ethanol |

| Esterification | Tin(IV) chloride | Benzoic acid, Ethanol |

Organocatalytic Approaches to Compound Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often provides high levels of stereocontrol and functional group tolerance. The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate can benefit from organocatalytic methods for both the phthalimide and ester formation steps.

The formation of the phthalimide ring can be achieved through various organocatalytic transformations. For instance, L-proline has been shown to catalyze the reaction between α,β-unsaturated aldehydes and maleimides to afford functionalized phthalimides. While not a direct synthesis of the target molecule, this demonstrates the potential of amino acid-based catalysts in constructing the core phthalimide structure. More directly, N-heterocyclic carbenes (NHCs) have been utilized to catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. rsc.orgrsc.orgnih.gov

For the esterification step, a range of organocatalysts have been developed to promote the reaction between carboxylic acids and alcohols. Brønsted acids, such as sulfonic acids, can be effective catalysts for Fischer esterification. More advanced organocatalytic systems, including those based on 4-dimethylaminopyridine (DMAP) for acylation, or phosphine-based catalysts in Mitsunobu-type reactions, offer milder conditions. Recently, novel sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols, proceeding through a redox-neutral pathway.

Derivatization and Functionalization Strategies of the Core Structure

Once the core structure of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate is assembled, further derivatization and functionalization can be explored to generate a library of related compounds with potentially diverse properties.

Selective Chemical Modifications of the Phthalimide Ring System

The phthalimide ring system, while relatively stable, can undergo selective chemical modifications. The aromatic ring of the phthalimide moiety is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the carbonyl groups would favor substitution at the 4- and 5-positions. However, the electron-withdrawing nature of the imide functionality deactivates the ring, often requiring harsh reaction conditions.

Alternatively, the carbonyl groups of the phthalimide can be targeted. Selective reduction of one of the carbonyl groups can lead to the formation of a hydroxylactam. Reagents such as sodium borohydride (B1222165) have been used for this purpose, with the selectivity often depending on the reaction conditions and the nature of the N-substituent. acs.org Complete reduction of both carbonyls to methylenes is a more challenging transformation but can be achieved with powerful reducing agents.

Transformations Involving the Ethyl Ester Linkage

The ethyl ester linkage in 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate provides a versatile handle for a variety of chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. quora.com Enzymatic hydrolysis, using lipases, offers a milder and often more selective alternative, which can be particularly useful if other sensitive functional groups are present. nih.gov

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product.

Aminolysis/Amidation: Reaction of the ethyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. libretexts.org This transformation is a straightforward way to introduce a new nitrogen-containing functional group into the molecule.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4). Selective reduction to the aldehyde is more challenging but can be achieved using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Stereoselective Synthetic Considerations

While the parent molecule, 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate, is achiral, the introduction of stereocenters through derivatization opens up the possibility of stereoselective synthesis. For instance, if a chiral center is introduced on the ethyl linker or on a substituent on the phthalimide ring, developing synthetic routes that control the stereochemistry becomes crucial.

The synthesis of chiral 3-substituted isoindolinones, which are structurally related to the phthalimide core, has been achieved using chiral catalysts. Both metal-based catalysts (e.g., rhodium complexes) and organocatalysts (e.g., chiral bifunctional amines) have been successfully employed to control the stereochemistry of reactions that form these structures. rsc.orgnih.gov These methodologies could potentially be adapted for the stereoselective functionalization of the phthalimide ring or for the synthesis of chiral analogs of the target molecule. For example, a chiral Brønsted acid could be used to catalyze the asymmetric addition of nucleophiles to a precursor containing a reactive site on the phthalimide moiety. rsc.org

The development of stereoselective transformations involving the ethyl ester linkage would likely rely on the use of chiral reagents or catalysts. For example, a stereoselective reduction of a ketone introduced elsewhere in the molecule could be achieved using a chiral reducing agent.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For "2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000)," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H NMR spectrum of "2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate" is expected to exhibit distinct signals corresponding to the protons in the phthalimide (B116566), ethyl bridge, and benzoate moieties. Based on the analysis of structurally similar compounds, such as "2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate," the chemical shifts can be predicted.

The protons of the ethyl bridge are anticipated to appear as two triplets. The methylene (B1212753) group attached to the phthalimide nitrogen (N-CH₂) would likely resonate at approximately 4.0-4.2 ppm, while the methylene group attached to the benzoate oxygen (O-CH₂) is expected around 4.5-4.7 ppm. The protons of the phthalimide group typically appear as a multiplet in the aromatic region, around 7.8-8.0 ppm. The protons of the benzoate group will also resonate in the aromatic region, with the ortho-protons appearing further downfield (around 8.0-8.2 ppm) compared to the meta- and para-protons (around 7.4-7.6 ppm) due to the deshielding effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzoate (ortho-H) | 8.05 - 8.15 | d | ~ 7-8 |

| Phthalimide (aromatic-H) | 7.85 - 7.95 | m | - |

| Benzoate (para-H) | 7.55 - 7.65 | t | ~ 7-8 |

| Benzoate (meta-H) | 7.45 - 7.55 | t | ~ 7-8 |

| O-CH₂ (ethyl) | 4.50 - 4.60 | t | ~ 6-7 |

| N-CH₂ (ethyl) | 4.00 - 4.10 | t | ~ 6-7 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate," distinct signals are expected for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl bridge. Drawing from data for "1,3-dioxoisoindolin-2-yl benzoate," the carbonyl carbons of the phthalimide group are expected to resonate around 168 ppm, while the ester carbonyl of the benzoate group would appear at a similar chemical shift.

The aromatic carbons of the phthalimide and benzoate rings will appear in the range of 123-134 ppm. The quaternary carbons of the phthalimide ring to which the carbonyl groups are attached are expected around 132 ppm. The aliphatic carbons of the ethyl bridge would be found upfield, with the carbon attached to the nitrogen (N-CH₂) resonating around 38 ppm and the carbon attached to the oxygen (O-CH₂) appearing around 63 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Phthalimide) | ~ 168.0 |

| C=O (Benzoate) | ~ 166.5 |

| Aromatic C-H (Phthalimide) | ~ 134.5 |

| Aromatic C-H (Benzoate) | ~ 133.0, 129.5, 128.5 |

| Aromatic C (Quaternary, Phthalimide) | ~ 132.0 |

| Aromatic C (Quaternary, Benzoate) | ~ 130.0 |

| Aromatic C-H (Phthalimide) | ~ 123.5 |

| O-CH₂ (ethyl) | ~ 63.0 |

| N-CH₂ (ethyl) | ~ 38.0 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons of the ethyl bridge, confirming their adjacent positions. It would also help in delineating the coupling networks within the aromatic rings of the phthalimide and benzoate moieties.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl bridge and the aromatic rings to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For "2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate" (C₁₇H₁₃NO₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester and imide bonds. Key expected fragments would include the benzoyl cation (m/z 105), the phthalimide fragment, and fragments arising from the loss of the ethyl group.

Table 3: Predicted HRMS Data and Major Fragments for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

| Ion/Fragment | Formula | Calculated m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ | C₁₇H₁₄NO₄⁺ | 296.0866 | Molecular Ion |

| [M+Na]⁺ | C₁₇H₁₃NO₄Na⁺ | 318.0686 | Sodium Adduct |

| Fragment 1 | C₇H₅O⁺ | 105.0335 | Benzoyl cation |

| Fragment 2 | C₈H₄NO₂⁻ | 146.0248 | Phthalimide anion |

| Fragment 3 | C₉H₈NO₄⁺ | 194.0448 | Loss of benzoate radical |

Note: The data in this table is predicted based on theoretical calculations and fragmentation patterns of similar structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of "2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate" is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two carbonyl groups of the imide function are anticipated to show symmetric and asymmetric stretching bands around 1775 cm⁻¹ and 1715 cm⁻¹, respectively, a characteristic feature for phthalimides. The ester carbonyl stretching vibration of the benzoate group is expected to appear around 1720 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the ethyl bridge (around 3100-2900 cm⁻¹), C-O stretching of the ester (around 1270 cm⁻¹), and C-N stretching of the imide (around 1380 cm⁻¹).

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of non-polar bonds. The symmetric vibrations of the aromatic rings are expected to give strong signals in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Imide, Asymmetric) | ~ 1775 (s) | Weak |

| C=O Stretch (Imide, Symmetric & Ester) | ~ 1715 (vs) | Moderate |

| C-H Stretch (Aromatic) | ~ 3100-3000 (m) | Strong |

| C-H Stretch (Aliphatic) | ~ 2980-2850 (m) | Strong |

| C-O Stretch (Ester) | ~ 1270 (s) | Moderate |

| C-N Stretch (Imide) | ~ 1380 (s) | Weak |

| Aromatic C=C Stretch | ~ 1600, 1480 (m) | Strong |

(s = strong, vs = very strong, m = medium) Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Table 5: Predicted UV-Vis Absorption Maxima for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~ 220 | ~ 45,000 | π → π |

| ~ 295 | ~ 2,000 | π → π |

Note: The data in this table is predicted based on the analysis of structurally similar N-substituted phthalimides.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A comprehensive search of crystallographic databases and scientific literature indicates that a single-crystal X-ray diffraction study for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate has not been publicly reported. Consequently, specific crystal data such as unit cell dimensions, space group, and precise atomic coordinates for this exact molecule are not available.

However, analysis of structurally similar compounds provides insight into the likely solid-state conformation. A closely related molecule, 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate, which shares the core 2-(1,3-dioxoisoindolin-2-yl)ethyl moiety, has been characterized by X-ray crystallography. The findings from this study suggest key conformational features that can be extrapolated to 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate.

In the reported analogue, the molecule is folded, with the ethylene (B1197577) bridge adopting a low-energy staggered conformation. This arrangement is characterized by a torsion angle of 61.829 (5)° between the phthalimide group and the ester/sulfonate group, which facilitates a more compact and dense crystal packing. The phthalimide group itself is essentially planar. A notable feature is the orientation of the two aromatic systems; the benzene (B151609) ring of the tosyl group and the five-membered ring of the phthalimide moiety are oriented nearly parallel to each other, with a dihedral angle of 6.089 (3)°. This face-to-face orientation results in a centroid-to-centroid separation of 3.7454 (12) Å, indicative of stabilizing π–π stacking interactions within the crystal lattice.

Based on this analysis, it is probable that 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate would adopt a similar folded conformation in the solid state, driven by the energetic favorability of the staggered ethylene linker and potential intramolecular or intermolecular π–π interactions between the phthalimide and benzoate aromatic rings. Without a dedicated crystallographic study, however, the precise torsion angles and packing motifs remain undetermined.

Table 1: Anticipated Conformational Features of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate Based on Analogue Data

| Feature | Expected Characteristic | Basis of Analysis |

| Ethylene Bridge Conformation | Staggered | Minimization of steric strain and optimization of crystal packing, as seen in 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate. |

| Phthalimide Moiety | Essentially Planar | Common structural feature for this ring system. |

| Inter-ring Orientation | Folded/Stacked | Potential for intramolecular π–π interactions between the phthalimide and benzoate rings. |

| Crystal Packing Forces | π–π Stacking / van der Waals | Likely driven by interactions between aromatic rings of adjacent molecules. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. DFT calculations for isoindoline-1,3-dione (phthalimide) derivatives provide detailed information about their molecular geometry, electronic distribution, and chemical reactivity. semanticscholar.org By optimizing the molecular structure, DFT methods can predict bond lengths, bond angles, and dihedral angles, confirming the most stable conformations as true minima on the potential energy surface. mdpi.com

For phthalimide (B116566) derivatives, DFT calculations reveal the nature of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. researchgate.net A larger energy gap generally signifies higher stability and lower chemical reactivity. researchgate.net In many isoindoline-1,3-dione derivatives, the carbonyl oxygens of the phthalimide ring are identified as nucleophilic in nature, a feature confirmed by molecular electrostatic potential (MEP) maps which show regions of electron density. researchgate.net This electronic characteristic is critical for understanding intermolecular interactions, such as hydrogen bonding with biological targets. researchgate.net

Computational studies on various phthalimide analogs have established typical energy ranges for their frontier orbitals. These values are indicative of the electronic characteristics that would be expected for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000).

| Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Antimycobacterial Isoindoline-1,3-diones | -6.9 to -6.3 | -2.5 to -1.8 | ~4.1 to 4.8 | semanticscholar.orgresearchgate.net |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones | -6.4 to -6.1 | -2.4 to -2.1 | ~3.9 to 4.1 | tandfonline.com |

This table presents typical values for related compounds to illustrate the expected electronic properties of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate. The exact values for the title compound would require a specific DFT calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. These simulations provide critical insights into the conformational flexibility and intermolecular interactions of compounds like 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate. tandfonline.com MD studies on related isoindoline (B1297411) derivatives have been instrumental in understanding how these molecules interact with biological systems, such as enzymes. mdpi.com

In MD simulations, the stability of a molecule or a protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of atomic positions over the simulation period. researchgate.net A stable RMSD value suggests that the system has reached equilibrium. researchgate.net The conformational space of the molecule can be explored to identify low-energy, stable conformations and the flexibility of different parts of the structure, such as the ethyl benzoate side chain relative to the rigid phthalimide core.

MD simulations also elucidate the specific non-covalent interactions that stabilize the molecule's structure or its binding to a receptor. For phthalimide-containing compounds, key interactions often include:

π-π Stacking: The aromatic phthalimide ring can engage in stacking interactions with other aromatic residues, which is a crucial factor in binding to enzyme active sites. mdpi.com

Hydrogen Bonding: The carbonyl groups of the phthalimide moiety frequently act as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: The nonpolar regions of the molecule contribute to its binding affinity through interactions with hydrophobic pockets in target proteins. researchgate.net

Studies on isoindoline derivatives targeting enzymes like acetylcholinesterase have used MD simulations to confirm the stability of ligand-receptor complexes and to calculate binding free energies, which indicate the spontaneity of the binding process. mdpi.com

Quantum Chemical Calculations of Reaction Mechanisms, Activation Barriers, and Transition States

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions, including the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate. These calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.

The synthesis of N-substituted phthalimides is famously achieved through the Gabriel synthesis. libretexts.org The mechanism involves the deprotonation of phthalimide by a base to form a potent nucleophile, the phthalimide anion, which is stabilized by resonance across the two adjacent carbonyl groups. byjus.com This anion then attacks an alkyl halide (in this case, a 2-haloethyl benzoate) in a nucleophilic substitution (SN2) reaction to form the N-alkylated product. byjus.commasterorganicchemistry.com

Quantum chemical calculations can model each step of this process:

Deprotonation: Calculating the acidity of the phthalimide N-H bond and the stability of the resulting anion.

SN2 Reaction: Locating the transition state for the nucleophilic attack of the phthalimide anion on the alkyl halide. The energy of this transition state determines the activation barrier and, consequently, the reaction rate.

DFT calculations have been used to investigate related synthetic routes. For instance, the copper-catalyzed synthesis of phthalimides from 1-indanones and amines was studied computationally, revealing a pathway involving the formation of key intermediates and the subsequent reaction with an amine to form the imide ring. nih.gov Such studies provide a deep, mechanistic understanding that is crucial for optimizing reaction conditions and yields.

Quantitative Structure-Reactivity Relationships (QSRR) through Computational Approaches

Quantitative Structure-Reactivity Relationships (QSRR) and their biological counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For isoindoline derivatives, these approaches are used to build predictive models that can guide the synthesis of new compounds with desired properties.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Steric Descriptors: Related to the molecule's size and shape (e.g., molecular volume, surface area).

Topological Descriptors: Based on the 2D connectivity of the atoms.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (log P).

Once these descriptors are calculated, statistical methods are used to build a mathematical model that links them to an observed property, such as reaction rate or inhibitory concentration (IC₅₀). For example, a 3D-QSAR study on pyrrolidine (B122466) and isoindoline derivatives as inhibitors of the DPP8 enzyme successfully identified the key structural features responsible for their inhibitory activity. tandfonline.comtandfonline.com Such models provide a quantitative framework for understanding structure-activity relationships and for predicting the activity of yet-unsynthesized molecules. nih.govnih.gov

In Silico Design and Prediction of Novel Derivatives

The chemical scaffold of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate serves as an excellent starting point for the in silico design of novel derivatives with potentially enhanced or new biological activities. This rational design process leverages computational tools to predict the properties of hypothetical molecules before committing to their synthesis. nih.gov

The typical workflow for in silico design includes:

Scaffold Hopping/Modification: The core structure is modified by adding, removing, or replacing functional groups at specific positions. For the target molecule, modifications could include substitutions on the phthalimide ring or the benzoate ring to modulate properties like solubility, electronic character, and steric profile.

Molecular Docking: This is a primary tool for predicting how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. nih.govrsc.org Docking algorithms place the ligand into the active site of the target and score the interaction, providing an estimate of the binding affinity. researchgate.net Studies on isoindoline derivatives have used docking to screen libraries of virtual compounds and prioritize candidates for synthesis. mdpi.comrsc.org

ADME-Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the designed derivatives. This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or toxic effects early in the design process. researchgate.net

This in silico approach has been successfully applied to the isoindoline-1,3-dione class of compounds to design novel inhibitors for targets in cancer, neurodegenerative diseases, and infectious diseases. mdpi.comresearchgate.netnih.gov

Chemical Reactivity and Mechanistic Pathways of 2 1,3 Dioxoisoindolin 2 Yl Ethyl Benzoate

Hydrolytic Stability and Kinetics of Ester Cleavage under Various Conditions

The hydrolytic stability of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000) is a critical aspect of its chemical profile, with two primary sites susceptible to hydrolysis: the ester linkage and the imide bonds of the phthalimide (B116566) group. The cleavage of these bonds can be catalyzed by acid or base.

Under basic conditions, the ester group is susceptible to saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is typically the more labile functional group under basic conditions compared to the imide. The rate of this hydrolysis is dependent on the concentration of the hydroxide ion and the temperature. iosrjournals.org Electron-withdrawing groups on the benzoate ring can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. rsc.org

The phthalimide ring can also be opened under hydrolytic conditions, particularly with strong base or acid, to yield a phthalamic acid derivative. cdnsciencepub.com The mechanism involves the nucleophilic attack of a hydroxide ion on one of the imide carbonyls, leading to the formation of a tetrahedral intermediate which then undergoes ring-opening. cdnsciencepub.com Kinetic studies on substituted phthalimides have shown that the rate of hydrolysis is first order in both the imide and the hydroxide ion concentration at moderate base concentrations. cdnsciencepub.com

Enzymatic hydrolysis is also a relevant pathway for the cleavage of the ester bond in phthalimide-derived esters. Lipases, for instance, have been shown to catalyze the hydrolysis of such esters, offering a milder and potentially more selective method of cleavage compared to chemical hydrolysis. nih.gov

The relative rates of hydrolysis for the ester and imide functionalities can be influenced by the reaction conditions. Generally, the ester is more readily cleaved under mild basic conditions. Vigorous conditions, such as concentrated strong bases or acids and elevated temperatures, are typically required for the hydrolysis of the phthalimide ring.

Table 1: Predicted Relative Hydrolytic Stability under Different Conditions

| Condition | Primary Site of Hydrolysis | Expected Major Product(s) | Relative Rate |

| Mild Aqueous Base (e.g., NaHCO₃, room temp) | Ester Linkage | 2-(1,3-Dioxoisoindolin-2-yl)ethanol and Sodium Benzoate | Slow |

| Strong Aqueous Base (e.g., NaOH, reflux) | Both Ester and Imide | 2-Aminoethanol, Sodium Phthalate, and Sodium Benzoate | Fast |

| Mild Aqueous Acid (e.g., dilute HCl, room temp) | Ester Linkage | 2-(1,3-Dioxoisoindolin-2-yl)ethanol and Benzoic Acid | Very Slow |

| Strong Aqueous Acid (e.g., conc. HCl, reflux) | Both Ester and Imide | 2-Aminoethanol hydrochloride, Phthalic Acid, and Benzoic Acid | Moderate to Fast |

This table is based on general principles of organic reactivity and data from analogous compounds.

Reduction Reactions of the Isoindoline-1,3-dione Moiety and Product Isolation

The isoindoline-1,3-dione and the ester moieties of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate can be reduced using various hydride reagents. The choice of reducing agent determines the extent of reduction and the nature of the products.

A mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the phthalimide group. The reaction, typically carried out in an alcohol solvent, leads to the formation of a hydroxylactam, specifically 3-hydroxy-2-(2-(benzoyloxy)ethyl)isoindolin-1-one. mdma.ch This partial reduction is often a stable and isolable product. Further treatment of the hydroxylactam under acidic conditions can lead to the release of the primary amine. mdma.ch Sodium borohydride is generally not strong enough to reduce the ester functionality under standard conditions. reddit.com

In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the imide and the ester groups. byjus.commasterorganicchemistry.com The phthalimide moiety is reduced to the corresponding secondary amine, in this case, a substituted isoindoline (B1297411). The ester group is concurrently reduced to a primary alcohol. Therefore, the treatment of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate with LiAlH₄ would be expected to yield 2-(2-hydroxyethyl)isoindoline and benzyl (B1604629) alcohol. The reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran. byjus.com

Table 2: Expected Products from the Reduction of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate

| Reducing Agent | Reaction Conditions | Major Product(s) |

| Sodium Borohydride (NaBH₄) | 2-propanol/H₂O, room temp. | 3-Hydroxy-2-(2-(benzoyloxy)ethyl)isoindolin-1-one |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, followed by aqueous workup | 2-(2-Hydroxyethyl)isoindoline and Benzyl alcohol |

Oxidation Reactions and Associated Mechanistic Pathways

Direct oxidation of the 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate molecule is challenging due to the relative stability of the aromatic rings and the fully oxidized state of the carbonyl groups. Oxidation would likely target the ethylene (B1197577) bridge or potentially the aromatic rings under harsh conditions, leading to degradation of the molecule.

However, the chemistry of related phthalimide derivatives provides insight into potential oxidative transformations. For instance, the reduced form of the phthalimide, the hydroxylactam, can be oxidized back to the phthalimide. nih.gov Reagents such as pyridinium (B92312) chlorochromate (PCC) or 2-iodoxybenzoic acid (IBX) are effective for this transformation. nih.gov This suggests a reversible redox relationship between the phthalimide and its partially reduced counterpart.

Additionally, N-hydroxyphthalimide (NHPI), a derivative of phthalimide, is a well-known catalyst for aerobic oxidation reactions. researchgate.netdntb.gov.ua It functions by forming the phthalimide-N-oxyl (PINO) radical, which can abstract hydrogen atoms from substrates to initiate oxidation. mdpi.com While 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate itself is not a catalyst, this illustrates the potential for the phthalimide moiety to participate in radical-mediated oxidative processes under specific conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings in 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.

The benzene (B151609) ring of the ethyl benzoate moiety is substituted with an ester group (-COOEt), which is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. Electrophilic attack will preferentially occur at the meta position.

The phthalimide ring system is also deactivating due to the two electron-withdrawing carbonyl groups attached to the aromatic ring. Therefore, this ring is also resistant to electrophilic aromatic substitution. If substitution were to occur, it would be expected to take place on the benzene ring of the phthalimide moiety at positions 4 or 5, which are analogous to the meta position relative to the carbonyl groups.

Nucleophilic aromatic substitution on either of the electron-rich aromatic rings is generally unfavorable unless there is a suitable leaving group and strong activation by electron-withdrawing groups. In the absence of such features on 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate, this type of reaction is not expected to occur under standard conditions.

Investigation of Rearrangement Reactions and Tautomerism

Tautomerism is not a significant feature of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate as there are no readily mobile protons that can lead to the formation of stable tautomers.

However, the phthalimide moiety can undergo rearrangement reactions under specific conditions. One notable example is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one fewer carbon atom. While the target molecule is an imide, related phthalimides can undergo an electrooxidative Hofmann rearrangement to yield anthranilate derivatives. This reaction proceeds through the formation of an N-bromo intermediate, followed by ring-opening to an isocyanate, which is then trapped by an alcohol.

Another potential rearrangement is the Lossen rearrangement, which can occur with N-acyloxyphthalimides, leading to the formation of isocyanates. While not directly applicable to the parent molecule, it highlights a mode of reactivity for modified phthalimide structures.

Exploration of Photochemical Reactivity and Pathways

The phthalimide chromophore is known to be photochemically active. irb.hr Upon absorption of UV light, it can be excited to singlet and triplet states, which can then undergo a variety of reactions. rsc.org Common photochemical reactions of N-alkylphthalimides include intramolecular hydrogen atom abstraction (Norrish Type II reaction), cycloadditions, and photoinduced electron transfer (PET). irb.hrumd.edu

Intramolecular hydrogen abstraction typically occurs from the γ-position of the N-alkyl chain, leading to the formation of a biradical intermediate. This can then cyclize to form new heterocyclic structures. In the case of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate, the ethyl bridge provides hydrogens that could potentially be abstracted.

Photoinduced electron transfer (PET) is another important pathway, where the excited phthalimide can act as an electron acceptor from a suitable donor. rsc.orgresearchgate.net The presence of the benzoate group may influence the efficiency and pathway of such PET processes. The photochemical reactivity is highly dependent on the solvent and the specific substitution pattern of the phthalimide. rsc.org

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The primary utility of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate (B1203000) in synthesis stems from the phthalimide (B116566) group's ability to act as a precursor to a primary amine. The Gabriel synthesis, a classic method for forming primary amines, often employs N-substituted phthalimides. In this context, the ethyl benzoate portion of the molecule can be hydrolyzed or transesterified, while the phthalimide group is cleaved, typically with hydrazine (B178648), to release a primary amine. This strategy is instrumental in the controlled introduction of an aminoethyl functional group into larger, more intricate molecules.

For instance, derivatives of this compound are used in multi-step syntheses to build complex heterocyclic systems. Research has shown that related structures, such as 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate, serve as precursors for attaching chelate functionalities to nucleosides for applications like radiolabeling. nih.govresearchgate.net This highlights the role of the N-substituted ethylphthalimide framework as a reliable connector for introducing specific functional groups.

Building Block in Retrosynthetic Strategies for Diverse Chemical Architectures

In the strategic planning of organic synthesis, known as retrosynthesis, 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate represents a valuable "synthon"—a conceptual fragment of a target molecule. It provides a protected 2-aminoethanol unit. The phthalimide group offers robust protection for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.

This strategy is evident in the synthesis of complex structures where a primary aminoethyl group is required at a late stage. By incorporating the 2-(1,3-dioxoisoindolin-2-yl)ethyl moiety early in the synthetic route, chemists can perform various transformations on other parts of the molecule before deprotecting the amine. This approach has been applied in the creation of a wide array of chemical architectures, including analogs of bioactive molecules and complex ligands.

Utility in the Preparation of Specialized Reagents or Ligands

The structural features of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate and its analogs make them useful in the preparation of specialized chemical tools. The phthalimide and benzoate groups can be chemically altered to introduce other functionalities, leading to the creation of unique reagents or ligands for catalysis and coordination chemistry.

For example, a related compound was synthesized by reacting 2-(2-hydroxyethyl)isoindoline-1,3-dione with a sulfonimidamide derivative. nih.gov This reaction demonstrates how the core structure can be elaborated to produce complex molecules with specific functionalities, in this case, a novel sulfondiimidoate. nih.gov Such specialized molecules can act as ligands for metal catalysts or as building blocks for supramolecular assemblies.

Non-Medical Applications in Material Science Precursors

Beyond traditional organic synthesis, intermediates based on the phthalimide and benzoate structures have found applications in material science, serving as precursors for polymers, dyes, and other functional materials.

Polymers: Phthalimide-containing compounds can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The rigid, planar structure of the phthalimide group contributes to creating high-performance polymers. For instance, poly(2-ethyl-2-oxazoline) has been used to create block copolymers with poly(arylene ether sulfone), materials known for their excellent thermal stability and mechanical toughness. vt.edu While not a direct use of the title compound, this illustrates the utility of its constituent parts in polymer chemistry.

Dyes: The aromatic rings of the phthalimide and benzoate moieties form a chromophoric system that can be modified to create dyes. Derivatives of 1,8-naphthalimide, which is structurally related to phthalimide, are used as intermediates in the synthesis of organic pigments, fluorescent labels, and laser dyes. researchgate.net Azo dyes, which constitute a significant class of industrial colorants, have been synthesized using heterocyclic intermediates for application on polyester (B1180765) fibers. scispace.com The structural components of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate are consistent with those used in the development of new dye molecules.

Pesticides and Rubber: While direct links to the specific compound are not prevalent in readily available literature, phthalimide derivatives have historically been used in the synthesis of fungicides (e.g., Captan, Folpet). The development of novel pesticides often involves the synthesis of diverse heterocyclic compounds, a category to which phthalimide belongs. Similarly, in the rubber industry, various organic compounds are used as accelerators and vulcanizing agents; the nitrogen and sulfur-containing analogs derived from phthalimides could potentially serve in such roles.

Interactive Data Table: Properties of Related Compounds

The table below details the properties and synthetic origins of compounds structurally related to 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate, illustrating the broader chemical context.

| Compound Name | Molecular Formula | Synthesis Summary | Key Structural Feature | Reference |

| rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate | C₃₂H₄₁N₃O₃SSi | Synthesized from 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfonimidamide and 2-(2-hydroxyethyl)isoindoline-1,3-dione. | Phthalimide group attached to a complex sulfondiimidoate. | nih.gov |

| Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate | C₂₁H₁₅NO₄ | Prepared by the reduction of a Schiff base, which was obtained from the condensation of acenaphthenequinone (B41937) and ethyl-4-aminobenzoate. | A naphthalimide-like core (benzo[de]isoquinoline-1,3-dione) linked to an ethyl benzoate. | researchgate.net, nih.gov |

| 2-((2-(1,3-Dioxoisoindolin-2-yl)ethoxy)carbonyl)benzoic Acid | C₁₈H₁₃NO₆ | Listed as a fine chemical intermediate, likely synthesized from N-(2-hydroxyethyl)phthalimide and phthalic anhydride (B1165640). | Phthalimide group linked via an ethyl ester to a benzoic acid. | pharmaffiliates.com |

| 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate | C₁₇H₁₅NO₅S | Prepared from N-(2-Hydroxyethyl)phthalimide and p-Toluenesulfonyl chloride. | Phthalimide group with an ethyl tosylate functional group. | nih.gov |

Future Research Directions and Emerging Paradigms in the Study of 2 1,3 Dioxoisoindolin 2 Yl Ethyl Benzoate

Development of Novel and Highly Selective Catalytic Systems for Synthesis and Transformation

Future research will likely focus on the development of innovative and highly selective catalytic systems to improve the synthesis and subsequent transformations of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate (B1203000). While traditional synthetic methods exist, the demand for greener, more efficient, and atom-economical processes necessitates a shift towards advanced catalytic approaches.

Organocatalysis represents a promising metal-free approach for the synthesis of phthalimide (B116566) derivatives. organic-chemistry.orgrsc.org The use of small organic molecules as catalysts, such as L-proline, can facilitate key bond-forming reactions under mild conditions, reducing the reliance on potentially toxic and expensive metal catalysts. organic-chemistry.orgacs.org Research in this area could lead to the development of enantioselective catalytic systems, enabling the synthesis of chiral derivatives of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate with specific biological activities.

Another burgeoning area is the application of nanocatalysis. nih.govresearchgate.net Catalysts such as nano-Cu2O and magnetic nanoparticles have shown high efficiency in the synthesis of N-substituted phthalimides. nih.govresearchgate.net These catalysts offer advantages such as high surface area-to-volume ratios, leading to enhanced reactivity, and in the case of magnetic nanoparticles, facile separation and recyclability. researchgate.net Future work could explore the design of novel nanocatalysts with tailored surface properties to achieve high selectivity for specific transformations of the target molecule.

Furthermore, the development of metal-free synthetic protocols, which may involve novel oxidants or photoredox catalysis, is gaining traction. rsc.org These methods align with the principles of green chemistry by minimizing metal contamination in the final products.

| Catalytic System | Potential Advantages for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate | Key Research Focus |

| Organocatalysis | Metal-free, environmentally friendly, potential for enantioselectivity. organic-chemistry.orgrsc.org | Design of chiral organocatalysts for asymmetric synthesis. |

| Nanocatalysis | High catalytic activity, recyclability (magnetic nanoparticles). nih.govresearchgate.net | Synthesis of tailored nanoparticles for improved selectivity. |

| Metal-Free Systems | Avoidance of metal contamination, green chemistry principles. rsc.org | Exploration of novel oxidants and photoredox conditions. |

Integration with Automated Synthesis and Flow Chemistry for Scalable Production

The integration of automated synthesis and flow chemistry presents a paradigm shift for the scalable and efficient production of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate and its derivatives. researchgate.netnih.gov Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles for handling hazardous reagents. soci.orgmdpi.com

Future research will likely focus on the development of dedicated flow chemistry protocols for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate. This will involve optimizing reaction conditions such as temperature, pressure, and residence time within microreactors to maximize yield and purity. krishisanskriti.org The integration of in-line analytical techniques, such as spectroscopy, will enable real-time monitoring and control of the manufacturing process. researchgate.net

| Technology | Advantages for Scalable Production | Future Research Directions |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, precise control. soci.orgmdpi.com | Development of dedicated flow protocols and reactor designs. |

| Automated Synthesis | High-throughput screening, rapid optimization, reduced manual intervention. researchgate.netamidetech.com | Integration of machine learning algorithms for process optimization. |

| In-line Analytics | Real-time reaction monitoring, quality control. researchgate.net | Implementation of advanced spectroscopic probes within flow reactors. |

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate is crucial for process optimization and control. Advanced in situ spectroscopic techniques are powerful tools for gaining real-time insights into reacting systems.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products throughout a reaction. researchgate.netnih.gov By tracking the appearance and disappearance of characteristic vibrational bands, researchers can elucidate reaction pathways and determine kinetic parameters. This information is invaluable for identifying reaction bottlenecks and optimizing conditions to improve efficiency.

Future studies could involve the use of fiber-optic probes to integrate spectroscopic measurements directly into reaction vessels or flow reactors. This would enable non-invasive, continuous monitoring of the reaction progress. The data obtained from these in situ measurements can be used to build kinetic models that accurately describe the reaction behavior, facilitating more robust process development and scale-up.

Comprehensive Computational Design and Optimization of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate, computational methods can be leveraged to design and optimize novel derivatives with desired properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. mdpi.comuobasrah.edu.iq This allows for the prediction of how structural modifications will influence the compound's behavior. For instance, DFT can help in understanding the impact of different substituents on the molecule's stability and reactivity. semanticscholar.org

Molecular docking studies can be employed to predict the binding affinity and interaction modes of designed derivatives with specific biological targets. jmpas.commdpi.com This is particularly relevant if the derivatives are being explored for pharmaceutical applications. nih.govnih.govnih.gov By simulating the interaction between a ligand and a protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted activity. mdpi.commdpi.com These in silico screening methods can significantly reduce the time and cost associated with experimental screening. mdpi.com

| Computational Method | Application in Derivative Design | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. mdpi.comuobasrah.edu.iq | Prediction of molecular properties and guidance for synthetic modifications. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. jmpas.commdpi.com | Prioritization of candidate molecules for synthesis and biological evaluation. |

Exploration of Advanced Crystallization Techniques for Polymorph Discovery

The solid-state properties of a compound, such as its crystalline form or polymorph, can have a profound impact on its physical and chemical properties, including solubility, stability, and bioavailability. nih.govbohrium.comscite.ai The discovery and characterization of different polymorphic forms of 2-(1,3-dioxoisoindolin-2-yl)ethyl benzoate are therefore of great importance, particularly for pharmaceutical and materials science applications. uga.educuriaglobal.com

Advanced crystallization techniques will be instrumental in exploring the polymorphic landscape of this compound. uct.ac.zawikihow.com Methods such as temperature cycling, solvent layering, and seeding can be systematically employed to induce the formation of different crystal forms. numberanalytics.com High-throughput crystallization screening platforms can automate this process, allowing for the rapid evaluation of a wide range of crystallization conditions.

Once different polymorphs are identified, they can be thoroughly characterized using techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR. Understanding the thermodynamic and kinetic relationships between different polymorphs is crucial for selecting the most stable and desirable form for a given application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, phthalimide derivatives (e.g., 2-(2-hydroxyethyl)isoindoline-1,3-dione) can react with benzoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalysts such as DMAP may enhance reaction efficiency. Yields can be improved by monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of ester (δ ~4.3–4.5 ppm for –CHO–) and phthalimide (δ ~7.7–7.9 ppm for aromatic protons) groups .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 325.1 for CHNO) .

- X-ray Crystallography : Single-crystal analysis (e.g., space group P2/c, unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.3 Å) provides definitive confirmation of stereochemistry and bond lengths .

Q. What stability considerations are critical for handling 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate in experimental workflows?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N or Ar) at –20°C. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 14 days) should be conducted to assess decomposition pathways. HPLC monitoring of hydrolyzed byproducts (e.g., benzoic acid) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for phthalimide derivatives like 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzoate?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., O3–C17–C16 = 106.23° vs. literature values) may arise from crystallization solvents or temperature. Validate data using:

- Rietveld refinement for powder samples.

- DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries.

- Cross-reference with databases like the Cambridge Structural Database (CSD) for similar derivatives .

Q. What strategies can be employed to modify the 1,3-dioxoisoindoline core to enhance biological activity while retaining synthetic feasibility?

- Methodological Answer :